molecular formula C10H7F2N3 B2813205 [2-(difluoromethyl)-1H-benzimidazol-1-yl]acetonitrile CAS No. 881481-28-3

[2-(difluoromethyl)-1H-benzimidazol-1-yl]acetonitrile

Cat. No.: B2813205
CAS No.: 881481-28-3
M. Wt: 207.184
InChI Key: ZWTHCGLVRYBCFQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(difluoromethyl)-1H-benzimidazol-1-yl]acetonitrile typically involves the introduction of a difluoromethyl group into the benzimidazole core. One common method is the reaction of a benzimidazole precursor with a difluoromethylating agent under specific conditions. For example, the reaction of 1-benzyl-4,5-dimethylimidazole-3-oxide with hexafluoropropene can yield difluoromethylated products .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale difluoromethylation processes, which have been streamlined through the development of various difluoromethylation reagents and catalysts. These methods often employ metal-based catalysts to facilitate the transfer of the difluoromethyl group to the benzimidazole core .

Chemical Reactions Analysis

Types of Reactions

[2-(Difluoromethyl)-1H-benzimidazol-1-yl]acetonitrile can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated benzimidazole oxides, while substitution reactions can produce a variety of functionalized benzimidazole derivatives .

Scientific Research Applications

[2-(Difluoromethyl)-1H-benzimidazol-1-yl]acetonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [2-(difluoromethyl)-1H-benzimidazol-1-yl]acetonitrile involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2-Trifluoromethylbenzimidazole: Another fluorinated benzimidazole with similar chemical properties.

    1-Benzyl-4,5-dimethylimidazole: A related imidazole derivative used in similar applications.

Uniqueness

[2-(Difluoromethyl)-1H-benzimidazol-1-yl]acetonitrile is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-[2-(difluoromethyl)benzimidazol-1-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N3/c11-9(12)10-14-7-3-1-2-4-8(7)15(10)6-5-13/h1-4,9H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWTHCGLVRYBCFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC#N)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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